molecular formula C6H12O3 B3050811 2-Hydroxy-2-methylpentanoic acid CAS No. 28892-68-4

2-Hydroxy-2-methylpentanoic acid

Cat. No.: B3050811
CAS No.: 28892-68-4
M. Wt: 132.16 g/mol
InChI Key: BIEZUWIUHAKFHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpentanoic acid (Hmpa) is a branched-chain hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It features a hydroxyl (-OH) group and a methyl (-CH₃) group on the second carbon of a pentanoic acid backbone. Hmpa is a critical structural component in natural products such as cyclic peptides (e.g., aureobasidins and beauvericins), where its stereochemistry (commonly 2R,3S or 2R,3R configurations) dictates biological activity . Its synthesis is often challenging due to the need for precise stereochemical control and the scarcity of commercially available precursors .

Properties

IUPAC Name

2-hydroxy-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-6(2,9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZUWIUHAKFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330093
Record name 2-hydroxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28892-68-4
Record name NSC189698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methylpentanoic acid can be synthesized through several methods:

  • Oxidation of Alcohols: : One common method involves the oxidation of 2-methyl-2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

  • Hydrolysis of Esters: : Another method involves the hydrolysis of 2-hydroxy-2-methylpentanoate esters. This can be achieved by treating the ester with a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.

  • Grignard Reaction: : The Grignard reaction can also be employed to synthesize this compound. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with ethyl 2-oxopentanoate followed by acidic workup.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors and catalytic oxidation methods are often employed to enhance yield and purity. The choice of method depends on factors such as availability of raw materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Hydroxy-2-methylpentanoic acid can undergo oxidation to form 2-oxo-2-methylpentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to 2-methyl-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Esterification: : this compound can react with alcohols in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Esterification: Alcohols, sulfuric acid (H2SO4), reflux conditions.

Major Products Formed

    Oxidation: 2-Oxo-2-methylpentanoic acid.

    Reduction: 2-Methyl-2-pentanol.

    Esterification: 2-Hydroxy-2-methylpentanoate esters.

Scientific Research Applications

Industrial Applications

  • pH Regulation :
    • Used as a pH regulator in various chemical processes, ensuring optimal conditions for reactions and product stability .
  • Chelating Agent :
    • Acts as a chelating agent in formulations to bind metal ions, which is crucial in many industrial applications including cleaning agents and metal processing .
  • Cleaning Agents :
    • Incorporated into cleaning products due to its ability to enhance the effectiveness of surfactants and remove metal ions from surfaces .
  • Resin Additive :
    • Utilized as an additive in resin formulations to improve properties such as flexibility and adhesion, making it valuable in coatings and adhesives .
  • Synthetic Intermediates :
    • Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

  • Synthesis of Prostaglandin Analogs :
    • This compound is used in the synthesis of stereospecific intermediates for prostaglandin analogs, which are important in treating inflammatory diseases and other medical conditions . The compound's chirality allows for the production of specific isomers that exhibit desired biological activities.
  • Metabolic Studies :
    • It plays a role in metabolic pathways, particularly in the metabolism of branched-chain amino acids like isoleucine. Elevated levels of related compounds can indicate metabolic disorders such as maple syrup urine disease (MSUD), providing insights into metabolic health .

Biochemical Applications

  • Metabolite Analysis :
    • As a metabolite generated during the breakdown of certain amino acids, its presence in biological samples can be indicative of metabolic health or disease states . This makes it useful in clinical diagnostics.
  • Research on Enzyme Activity :
    • The compound has been studied for its interactions with various enzymes involved in metabolic pathways, contributing to our understanding of enzymatic functions and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 2-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The hydroxy group at the second carbon allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

2-Hydroxyisovaleric Acid (Hiva)

  • Structure : Hiva (C₅H₁₀O₃) lacks the methyl group on the second carbon compared to Hmpa, resulting in a shorter chain (valeric acid derivative).
  • Role in Natural Products : Hiva replaces Hmpa in some cyclic peptides, such as veraguamide N, altering the compound’s conformational stability and bioactivity .
  • Synthesis : Both Hiva and Hmpa are challenging to synthesize due to their stereochemical complexity, but Hmpa requires additional steps to introduce the methyl group .

2-Hydroxypentanoic Acid (2-Hydroxyvaleric Acid)

  • Structure: Shares the pentanoic acid backbone with Hmpa but lacks the methyl group on the second carbon (hydroxy group on C2 only).
  • Properties : Molecular weight 118.13 g/mol , lower than Hmpa due to the missing methyl group. It has a topological polar surface area (TPSA) of 57.50 Ų , indicating moderate solubility in polar solvents .
  • Biological Role : Found in human biofluids as an organic acid, unlike Hmpa, which is primarily associated with microbial secondary metabolites .

3-Hydroxy-2-methylpentanoic Acid

  • Structure : Hydroxy group on C3 and methyl group on C2.
  • Applications : Listed in databases as a distinct compound but lacks documented roles in natural products compared to Hmpa .

(R)-2-Hydroxy-4-methylpentanoic Acid

  • Structure : Methyl group on C4 and hydroxy group on C2.
  • Stereochemical Impact : The (R)-configuration at C2 influences its interaction with enzymes in peptide synthesis, differing from Hmpa’s stereochemical requirements .

4-Hydroxypentanoic Acid

  • Chemical Behavior : The distal hydroxy group reduces intramolecular hydrogen bonding, increasing acidity compared to Hmpa .

Data Table: Key Properties of Hmpa and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Sources
2-Hydroxy-2-methylpentanoic acid C₆H₁₂O₃ 132.16 -OH (C2), -CH₃ (C2) Aureobasidins, beauvericins
2-Hydroxyisovaleric acid C₅H₁₀O₃ 118.13 -OH (C2), -CH(CH₃)₂ Veraguamide N
2-Hydroxypentanoic acid C₅H₁₀O₃ 118.13 -OH (C2) Human biofluids
3-Hydroxy-2-methylpentanoic acid C₆H₁₂O₃ 132.16 -OH (C3), -CH₃ (C2) Chemical databases
(R)-2-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃ 132.16 -OH (C2), -CH₃ (C4) Peptide synthesis

Research Findings and Implications

Biological Specificity : Hmpa’s methyl group enhances hydrophobic interactions in cyclic peptides, improving membrane permeability compared to Hiva .

Stereochemical Sensitivity : Synthetic beauvericin A containing (2R,3S)-Hmpa showed identical NMR data to natural products, confirming the importance of correct stereochemistry .

Toxicity and Safety: Unlike derivatives like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (which lacks toxicity data), Hmpa’s safety profile in natural products is well-documented .

Biological Activity

2-Hydroxy-2-methylpentanoic acid (HMVA) is an organic compound that has garnered attention due to its biological activities and potential therapeutic applications. This article explores its biological activity, metabolism, and implications for health, drawing from various research studies and case analyses.

Chemical Structure and Properties

This compound is a chiral hydroxycarboxylic acid with the following structural formula:

C6H12O3\text{C}_6\text{H}_{12}\text{O}_3

It exists as four stereoisomers: 2S,3S-HMVA, 2R,3R-HMVA, 2S,3R-HMVA, and 2R,3S-HMVA. The compound is primarily produced during the metabolism of L-isoleucine and is associated with certain metabolic disorders like maple syrup urine disease (MSUD) where elevated levels are detected in urine and blood .

Case Studies and Research Findings

  • Maple Syrup Urine Disease (MSUD):
    • In patients with MSUD, elevated levels of HMVA are noted, correlating with neurological dysfunctions such as psychomotor delay and mental retardation. This condition underscores the importance of HMVA in metabolic pathways and its implications for health .
  • Bioconversion Studies:
    • Research on Clostridium butyricum has demonstrated the organism's ability to bioconvert L-leucine into D-2-hydroxy-4-methylpentanoic acid. This stereospecific conversion highlights the metabolic versatility of certain bacteria in producing hydroxy acids from amino acids . Such findings could pave the way for biotechnological applications in producing chiral compounds.
  • Chiroptical Activity:
    • Studies examining the chiroptical properties of hydroxycarboxylic acids have revealed insights into their behavior under polarized light. These findings suggest that HMVA may also exhibit unique optical properties that could be relevant in pharmaceutical applications .

Data Table: Key Research Findings on this compound

StudyFocusFindings
MetabolismElevated levels in MSUD patients; derived from L-isoleucine metabolism.
BioconversionC. butyricum converts L-leucine to D-2-hydroxy-4-methylpentanoic acid; stereospecific conversion observed.
Antioxidant ActivityStructural similarity to known antioxidants; potential free radical scavenging activity suggested.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-2-methylpentanoic acid?

  • Methodology : Multi-step organic synthesis is often employed. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation of precursor molecules . Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas may reduce intermediates, as seen in analogous reactions for structurally similar hydroxy acids . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography.
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC with a C18 column and UV detection .

Q. How can spectroscopic techniques identify this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, methyl groups in branched chains) .
  • IR : Look for absorption bands at ~2500–3300 cm1^{-1} (carboxylic O-H stretch) and ~1700 cm1^{-1} (C=O stretch) .
  • Mass Spectrometry : Confirm molecular ion [M-H]^- at m/z 131.1 (theoretical molecular weight: 132.16 g/mol) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ensure mechanical ventilation to avoid inhalation of fine powders .
  • Store at 10–25°C in a dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .
  • Dispose via chemical incineration with afterburners to minimize environmental release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol) at controlled pH and temperature. Compare results with computational predictions (e.g., ESOL Log S) .
  • Stability : Conduct stress testing under thermal (40–80°C), photolytic (UV light), and hydrolytic (acidic/alkaline conditions) regimes. Use HPLC to quantify degradation products .
  • Data Validation : Cross-reference with peer-reviewed studies and validate purity via elemental analysis or differential scanning calorimetry (DSC) .

Q. What experimental designs are optimal for assessing stability in biological systems?

  • Approach :

  • In Vitro Metabolism : Incubate the compound with liver microsomes or S9 fractions to evaluate metabolic pathways. Monitor hydroxylation or ester hydrolysis using LC-MS/MS .
  • Plasma Stability : Assess half-life in human plasma at 37°C. Quench samples at intervals (0, 1, 2, 4, 8 h) and analyze by HPLC .
  • pH Stability : Test buffer solutions (pH 1–10) to simulate gastrointestinal or physiological conditions.

Q. How to address contradictory toxicity data in literature?

  • Strategy :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Compare results with structurally related compounds (e.g., 2-Hydroxy-3-methylpentanoic acid) that have established toxicity profiles .
  • Document experimental conditions rigorously (e.g., cell lines, exposure duration) to identify confounding variables .

Q. What analytical methods ensure accurate quantification in complex matrices?

  • Recommendations :

  • HPLC : Use a reverse-phase C18 column with mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Detect via diode-array detector (DAD) at 210 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Use deuterated internal standards (e.g., D3_3-2-Hydroxy-2-methylpentanoic acid) to correct for matrix effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-methylpentanoic acid
Reactant of Route 2
2-Hydroxy-2-methylpentanoic acid

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